5-methoxy-2-sulfanyl-1H-pyrimidin-6-one
Beschreibung
5-Methoxy-2-sulfanyl-1H-pyrimidin-6-one is a heterocyclic compound featuring a pyrimidinone core with methoxy (-OCH₃) and sulfanyl (-SH) substituents at positions 5 and 2, respectively. Pyrimidinones are pivotal in medicinal chemistry due to their bioisosteric resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The methoxy group enhances lipophilicity and metabolic stability, while the sulfanyl moiety contributes to hydrogen bonding and metal coordination, making this compound a candidate for drug development or catalysis .
Eigenschaften
IUPAC Name |
5-methoxy-2-sulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-3-2-6-5(10)7-4(3)8/h2H,1H3,(H2,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFYFTSELDPCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=C(NC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Phosphorus Trichloride-Mediated Chlorination
Patent CN103910683A details the use of phosphorus trichloride (PCl₃) to convert 4,6-dihydroxy-5-methoxypyrimidine sodium into 4,6-dichloro-5-methoxypyrimidine. The method involves refluxing at 110–120°C for 2–6 hours, achieving a 70–85% yield. Key advantages include reduced toxicity compared to phosphorus oxychloride (POCl₃) and lower production costs.
Reaction Conditions:
-
Temperature: 110–120°C
-
Time: 2–6 hours
-
Solvent: None (neat PCl₃)
-
Yield: 70–85%
Phosphorus Oxychloride-Based Chlorination
In contrast, CN103864701A employs POCl₃ for chlorinating 5-methoxy-4,6-dihydroxypyrimidine disodium salt. The process involves refluxing at 80–140°C for 2–6 hours, followed by trichloroethylene extraction to isolate 4,6-dichloro-5-methoxypyrimidine. While POCl₃ offers higher reactivity, it necessitates rigorous safety protocols due to its toxicity.
Comparative Data:
| Chlorinating Agent | Temperature (°C) | Yield (%) | Toxicity Risk |
|---|---|---|---|
| PCl₃ | 110–120 | 70–85 | Moderate |
| POCl₃ | 80–140 | 65–75 | High |
Thiolation of Chlorinated Intermediates
Nucleophilic Substitution with Sulfur Sources
Introducing the sulfanyl group at C2 typically involves reacting 4,6-dichloro-5-methoxypyrimidine with sodium hydrosulfide (NaSH) or thiourea. Patent CN103864701A’s condensation step with sulfanilamide sodium provides a model for sulfur incorporation. Adjusting pH to 8–10 during condensation minimizes side reactions, achieving 60–75% yields.
Optimized Parameters:
-
Reagent: Sulfanilamide sodium (2.2 equiv)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Temperature: 70–100°C
-
pH: 8–10
Solvent Effects on Thiolation Efficiency
Polar aprotic solvents like DMSO enhance nucleophilicity of sulfur donors, while methanol or ethanol may protonate intermediates, reducing reactivity. Post-reaction acidification (pH 3–5) precipitates the product, as described in CN103864701A.
Cyclization and Purification Techniques
Acid-Catalyzed Cyclization
Post-thiolation, cyclization under acidic conditions (HCl, pH 3–5) forms the pyrimidinone ring. CN105646368A demonstrates that controlled acidification at 50–90°C prevents over-protonation, yielding 5-methoxy-2-sulfanyl-1H-pyrimidin-6-one with >95% purity.
Crystallization and Solvent Recovery
Recrystallization from methanol or acetonitrile removes unreacted starting materials. For example, CN103910683A employs methanol for final purification, achieving a loss on drying (LOD) of ≤3%.
Emerging Methodologies and Catalytic Innovations
Phosgene-Free Chlorination
CN105646368A introduces triphosgene as a safer alternative to phosgene for chlorination. Using 1,2-dichloroethane as a solvent and DMAP as a catalyst, this method achieves 73–74% yields while reducing hazardous gas emissions.
Catalyst Screening:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMAP | 74 | 20 |
| Pyridine | 73 | 20 |
| N-Methylpyrrolidone | 68 | 24 |
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-2-sulfanyl-1H-pyrimidin-6-one undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the methoxy group.
Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxy or sulfanyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-sulfanyl-1H-pyrimidin-6-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-methoxy-2-sulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and sulfanyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Substituent Positioning and Electronic Effects
- 5-Hydroxy-4-methoxy-2-(methylsulfanyl)-5-phenylthieno[2,3-d]pyrimidin-6(5H)-one (5b) Structure: Features a thieno-fused pyrimidinone with methoxy (position 4), methylsulfanyl (position 2), and phenyl (position 5) groups. Key Data:
- Melting Point: 154–156°C .
- ¹H NMR: Methoxy signal at δ 3.91 ppm; methylsulfanyl at δ 2.59 ppm .
- Impact: The fused thiophene ring increases conjugation, altering electronic properties and stability compared to non-fused analogs.
- 4-(Dimethylamino)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one (7a) Structure: Thieno-fused system with dimethylamino (position 4) and methylsulfanyl (position 2) groups. Key Data:
- Melting Point: 133–135°C .
- IR: Strong absorption at 1720 cm⁻¹ (C=O stretch) .
Non-Fused Pyrimidinone Derivatives
- 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one Structure: A dihydropyrimidinone with acetyl, methyl, and phenyl substituents.
Substituent-Driven Reactivity
- Sulfanyl vs. Methylsulfanyl Groups :
- Methoxy Positioning :
Physicochemical and Spectral Properties
Table 1: Comparative Data for Select Pyrimidinone Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methoxy-2-sulfanyl-1H-pyrimidin-6-one, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with pyrimidine precursors. For example, nucleophilic substitution at the 2-position with a sulfanyl group (e.g., using thiols under basic conditions) followed by methoxylation at the 5-position. Key factors include:
- Protecting Groups : Use of acid-labile groups to prevent premature deprotection during sulfanyl incorporation .
- Reaction Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions.
- Purification : Column chromatography or recrystallization to isolate tautomerically pure forms .
- Data Example :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiol, K₂CO₃, DMF | 65 | 85% |
| 2 | MeONa, MeOH | 78 | 92% |
Q. How can spectroscopic techniques confirm the structure and tautomeric forms of 5-methoxy-2-sulfanyl-1H-pyrimidin-6-one?
- Methodological Answer :
- NMR : H NMR distinguishes tautomers (e.g., 6-one vs. 4-ol forms) via chemical shifts of NH (δ 10–12 ppm) and carbonyl protons. C NMR identifies methoxy (δ ~55 ppm) and thiocarbonyl (δ ~180 ppm) groups .
- IR : Stretching frequencies for C=O (~1650 cm⁻¹) and C-S (~650 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS validates molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What challenges arise in crystallographic structure determination of 5-methoxy-2-sulfanyl-1H-pyrimidin-6-one, and how can software tools address these issues?
- Methodological Answer :
- Tautomerism : The compound may crystallize in multiple tautomeric forms, complicating refinement. Use SHELXL to model disorder or alternative conformers .
- Hydrogen Bonding : Sulfanyl and methoxy groups form complex H-bond networks. SHELXPRO aids in validating H-atom placement via Fourier difference maps .
- Validation : Apply PLATON or CCDC tools to check for geometric outliers and R-factor discrepancies .
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding reactivity or biological activity?
- Methodological Answer :
- Case Study : If DFT calculations predict nucleophilic attack at the 2-sulfanyl group, but experimental assays show no reactivity:
Re-examine Solvent Effects : Computational models often assume gas-phase conditions; include solvation models (e.g., COSMO) .
Tautomeric State : Verify if the dominant tautomer in solution (via NMR) matches the computed structure .
Experimental Replication : Use controlled conditions (e.g., inert atmosphere) to rule out oxidation of the sulfanyl group .
Q. What strategies optimize regioselectivity in functionalizing 5-methoxy-2-sulfanyl-1H-pyrimidin-6-one for derivatization studies?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to steer electrophilic substitution.
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) for aryl group incorporation at the 4-position .
- Kinetic vs. Thermodynamic Control : Adjust temperature and reaction time to favor desired products (e.g., lower temps for kinetic intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
